molecular formula C13H11Cl2N3O3 B12340865 ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate

ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate

Cat. No.: B12340865
M. Wt: 328.15 g/mol
InChI Key: MQYTXOBCVAEPIM-BQYQJAHWSA-N
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Description

Ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dichloroanilino group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate typically involves the reaction of ethyl cyanoacetate with 2,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and dichloroanilino group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate can be compared with other similar compounds, such as:

  • Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
  • Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
  • Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The presence of the dichloroanilino group in this compound makes it unique and imparts distinct reactivity and applications.

Properties

Molecular Formula

C13H11Cl2N3O3

Molecular Weight

328.15 g/mol

IUPAC Name

ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate

InChI

InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)18-12(19)8(6-16)7-17-11-4-3-9(14)5-10(11)15/h3-5,7,17H,2H2,1H3,(H,18,19,20)/b8-7+

InChI Key

MQYTXOBCVAEPIM-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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